molecular formula C13H19N B1648377 (4-Cyclohexylphenyl)methanamine CAS No. 74067-97-3

(4-Cyclohexylphenyl)methanamine

Cat. No.: B1648377
CAS No.: 74067-97-3
M. Wt: 189.3 g/mol
InChI Key: HOTDNAGZXRCBOK-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)methanamine is a chemical compound that belongs to the class of arylalkylamines. It is characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is a colorless to pale yellow liquid with a molecular formula of C13H19N and a molecular weight of 189.30 g/mol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl)methanamine typically involves the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of a wide-pore acidic zeolite catalyst . Another method involves the use of benzene methanamine as a raw material, with a ruthenium catalyst facilitating the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclohexylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted arylalkylamines.

Scientific Research Applications

(4-Cyclohexylphenyl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (4-Cyclohexylphenyl)(phenyl)methanamine: This compound has an additional phenyl group attached to the methanamine, resulting in different chemical properties and applications.

    Cyclohexylmethylamine: Lacks the phenyl group, leading to distinct reactivity and uses.

Uniqueness: (4-Cyclohexylphenyl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of cyclohexyl and phenyl groups attached to a methanamine moiety makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-cyclohexylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTDNAGZXRCBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74067-97-3
Record name (4-cyclohexylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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